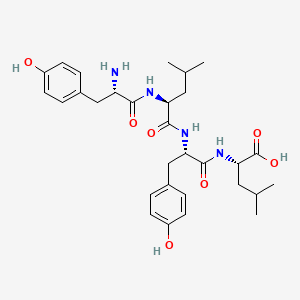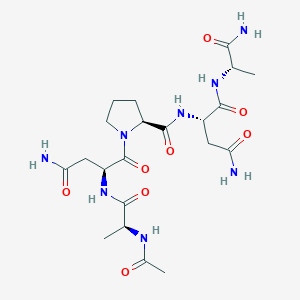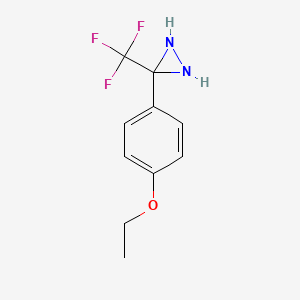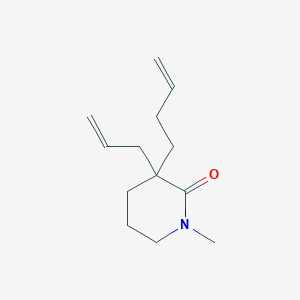
L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine is a tetrapeptide composed of two tyrosine and two leucine amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The amino acid is activated using a coupling reagent such as HBTU or DIC and then added to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form quinones.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of dityrosine or quinone derivatives.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Formation of substituted peptide derivatives.
Wissenschaftliche Forschungsanwendungen
L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential as a therapeutic agent in diseases involving peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Wirkmechanismus
The mechanism of action of L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Leucyl-L-tyrosyl-L-serine
- L-Leucyl-L-tyrosine
- L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-Proline
Uniqueness
L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine is unique due to its specific sequence and the presence of two tyrosine residues, which confer distinct chemical and biological properties. This tetrapeptide’s structure allows for unique interactions and functions compared to other similar peptides.
Eigenschaften
CAS-Nummer |
915224-08-7 |
|---|---|
Molekularformel |
C30H42N4O7 |
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H42N4O7/c1-17(2)13-24(32-27(37)23(31)15-19-5-9-21(35)10-6-19)28(38)33-25(16-20-7-11-22(36)12-8-20)29(39)34-26(30(40)41)14-18(3)4/h5-12,17-18,23-26,35-36H,13-16,31H2,1-4H3,(H,32,37)(H,33,38)(H,34,39)(H,40,41)/t23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
LRWDKCGKSVKIGH-CQJMVLFOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)



![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)

![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)

![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)
